RuPhos

Description

Properties

IUPAC Name |

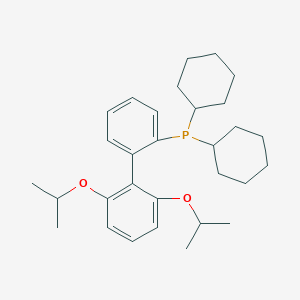

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYYFVVIIWKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584700 | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787618-22-8 | |

| Record name | [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787618-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3474RY19E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of the RuPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of RuPhos, a highly effective electron-rich, bulky monophosphine ligand. Its unique structural characteristics are pivotal to its success in facilitating various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of pharmaceuticals and other complex organic molecules.

Core Structure and Chemical Identity

This compound, chemically known as 2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl, is a member of the dialkylbiaryl phosphine (B1218219) ligand family, often referred to as Buchwald ligands.[1] Its molecular formula is C₃₀H₄₃O₂P, and its CAS number is 787618-22-8.[2] The structure features a biphenyl (B1667301) backbone with a dicyclohexylphosphino group at the 2-position of one phenyl ring and two isopropoxy groups at the 2' and 6' positions of the other phenyl ring.[2][3] This substitution pattern creates a sterically demanding and electron-rich environment around the phosphorus atom, which is crucial for its catalytic activity.[1]

The solid-state structure of the free this compound ligand has been determined by single-crystal X-ray diffraction.[3][4] It crystallizes in a triclinic cell containing two independent molecules of the phosphine without any lattice solvent.[3][4]

Structural Parameters

The precise arrangement of atoms and bonds in this compound has been elucidated through crystallographic studies. This quantitative data is essential for computational modeling and for understanding the ligand's steric and electronic properties.

| Parameter | Value (for this compound B) | Comparison/Comment |

| Bond Lengths (Å) | ||

| P—CAr | 1.848 (2) | Comparable to the P—CAr bond lengths in triphenylphosphine (B44618) (PPh₃).[3][5] |

| P—CCy | 1.877 (2), 1.862 (2) | Longer than the P—CAr bond and comparable to those in tricyclohexylphosphine (B42057) (PCy₃).[3][5] |

| C—C (arene rings) | 1.385 (2) - 1.402 (2) | Minimal variation in bond lengths within the aromatic rings.[3] |

| Bond Angles (°) | ||

| CAr—P—CCy | 97.03 (8), 101.86 (8) | Two distinct angles are observed.[5] |

| CCy—P—CCy | 105.46 (8) | |

| Torsional Angles (°) | ||

| Biaryl Dihedral Angle | 97.6 (2) - 105.8 (2) | The angle between the two phenyl rings of the biphenyl backbone.[6] |

| Steric Properties | ||

| Tolman Cone Angle (computed) | 201.5° | Larger than that of PCy₃ (170°) and PPh₃ (145°), attributed to the bulky biaryl substituent.[3] |

Visualization of the this compound Structure

The following diagram illustrates the chemical structure of the this compound ligand, highlighting the connectivity of its constituent groups.

Caption: Chemical structure of the this compound ligand.

Experimental Protocols

Synthesis and Crystallization

The commercially available this compound ligand can be purified for crystallographic studies through the following procedure:

-

Purification: this compound is purified by column chromatography on silica (B1680970) gel using an ethyl acetate (B1210297)/hexanes solvent system.[3]

-

Crystallization: Fractions containing the purified this compound are concentrated in vacuo. The concentrated solution, typically in a hexanes/ethyl acetate (10:1) mixture, is allowed to stand at room temperature. Slow evaporation of the solvent over a period of two weeks yields colorless plate-like crystals suitable for X-ray diffraction analysis.[3]

Characterization

The primary method for the detailed structural elucidation of this compound is single-crystal X-ray diffraction .[3] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

Role in Catalysis: The Buchwald-Hartwig Amination

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. The steric bulk and electron-donating nature of this compound are thought to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

The catalytic cycle for the Buchwald-Hartwig amination using a Pd-RuPhos catalyst generally proceeds as follows:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Computational studies using density functional theory (DFT) have investigated the effect of the this compound ligand on the reaction mechanism.[7][8] These studies indicate that for the Pd-RuPhos catalytic system, the rate-limiting step is often the reductive elimination, in contrast to other ligands like BrettPhos where oxidative addition can be rate-limiting.[6][7][8] This difference is attributed to the distinct steric and electronic profiles of the ligands.[7][8] The structural features of this compound, particularly its significant steric bulk, play a crucial role in facilitating the final bond-forming step to release the product and regenerate the active catalyst.[6]

References

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Crystal structure of the this compound ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the this compound ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RuPhos Ligand: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuPhos, or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a highly effective and versatile electron-rich biaryl monophosphine ligand. It belongs to the broader class of Buchwald ligands, which have revolutionized palladium-catalyzed cross-coupling reactions. Developed in the laboratory of Stephen L. Buchwald, this compound has demonstrated exceptional performance in a variety of C-C and C-N bond-forming reactions. Its unique structural and electronic properties make it particularly well-suited for challenging transformations involving sterically hindered substrates. This guide provides a comprehensive overview of the core properties, characteristics, and applications of the this compound ligand.

Physicochemical Properties

This compound is an air-stable, off-white solid, which simplifies its handling and storage in a laboratory setting.[1] This stability is a significant advantage over many other phosphine (B1218219) ligands that are prone to oxidation.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₃O₂P | [1][2] |

| Molecular Weight | 466.63 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 122 - 126 °C | [1] |

| CAS Number | 787618-22-8 | [1] |

Structural and Electronic Properties

The remarkable catalytic activity of this compound is a direct consequence of its distinct structural and electronic features. The ligand's bulky dicyclohexylphosphino group and the diisopropoxybiphenyl backbone create a unique steric and electronic environment around the metal center.

Steric Properties

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal center, the rate of oxidative addition, and the subsequent reductive elimination steps in the catalytic cycle. A common metric used to quantify this steric hindrance is the Tolman cone angle (θ).

| Ligand/Complex | Tolman Cone Angle (θ) | Reference |

| Free this compound | 201.5° | [3] |

| Pd-RuPhos | 198.1° | [3] |

| Free BrettPhos | 220.3° | [3] |

| Pd-BrettPhos | 204.2° | [3] |

| PCy₃ | 170° | [3] |

| PPh₃ | 145° | [3] |

The large cone angle of this compound is a result of its bulky biaryl substituent.[3] This steric hindrance is believed to promote the formation of monoligated, 12-electron L-Pd(0) species, which are highly reactive intermediates in the catalytic cycle.[4] Interestingly, the cone angle of this compound is smaller than that of its congener, BrettPhos.[3] This difference in steric hindrance is thought to contribute to their differing catalytic activities, with Pd-RuPhos showing high activity for hindered secondary amines and Pd-BrettPhos being more effective for primary amines.[3]

Electronic Properties

This compound is an electron-rich ligand, a property that enhances the rate of oxidative addition of the palladium catalyst to the aryl halide. The electron-donating nature of the dicyclohexylphosphino group increases the electron density on the palladium center, facilitating this crucial initial step of the catalytic cycle.

The smaller Tolman cone angle of this compound compared to BrettPhos has electronic implications. A smaller cone angle is associated with a greater proportion of s-character in the phosphine's lone pair, which in turn implies that this compound is a slightly weaker electron donor to the coordinated metal than BrettPhos.[3] This electronic fine-tuning is crucial for the overall efficiency of the catalytic cycle.

Crystallographic Data

The solid-state structure of the free this compound ligand has been determined by single-crystal X-ray diffraction.[3] The ligand crystallizes in a triclinic cell and contains two independent molecules in the asymmetric unit.[3] Selected bond lengths and angles are summarized below.

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) | Reference |

| P1—C18 (Aryl) | 1.843 (2) | 1.839 (2) | [3] |

| P1—C19 (Cyclohexyl) | 1.876 (2) | 1.877 (2) | [3] |

| P1—C25 (Cyclohexyl) | 1.862 (2) | 1.862 (2) | [3] |

| C19—P1—C25 | 106.07 (8) | 105.46 (8) | [3] |

| C18—P1—C19 | 97.6 (2) | 97.03 (8) | [3] |

| C18—P1—C25 | 101.8 (2) | 101.86 (8) | [3] |

| Biaryl Dihedral Angle | 97.6 (2) | 105.8 (2) | [3] |

Catalytic Applications and Reaction Mechanisms

This compound has proven to be a highly versatile and efficient ligand in a wide array of palladium-catalyzed cross-coupling reactions. It is particularly effective in reactions involving sterically demanding substrates and is a key component of several commercially available palladium precatalysts, such as this compound Pd G3 and this compound Pd G4.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Pd-RuPhos catalysts exhibit high activity in the amination of sterically hindered aryl halides and secondary amines.[3][7]

A key mechanistic feature of the Pd-RuPhos catalyzed Buchwald-Hartwig amination is that the rate-limiting step is typically the reductive elimination.[3][8] This is in contrast to the related Pd-BrettPhos system, where oxidative addition is often the rate-limiting step.[8] This difference is attributed to the distinct steric and electronic properties of the two ligands.[8] The less sterically hindered nature of this compound, compared to BrettPhos, facilitates the final C-N bond-forming reductive elimination from the palladium center.

References

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Crystal structure of the this compound ligand - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of RuPhos in cross-coupling

Mechanism of Action of RuPhos in Palladium-Catalyzed Cross-Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are foundational transformations in modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. The efficacy of these reactions is critically dependent on the choice of ligand coordinated to the palladium center. This compound (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) has emerged as a premier bulky biaryl monophosphine ligand, demonstrating exceptional activity and broad applicability, particularly in C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond-forming reactions.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its distinct role in modulating the catalytic cycle, supported by quantitative data, experimental workflows, and detailed mechanistic diagrams.

The Core Catalytic Cycle: The Role of this compound

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a sequence of elementary steps: catalyst activation, oxidative addition, transmetalation (or its equivalent), and reductive elimination. The unique steric and electronic properties of this compound significantly influence each step, leading to a highly efficient catalytic system.

Its bulky dicyclohexylphosphino group and diisopropoxy-substituted biphenyl (B1667301) backbone promote the formation of highly reactive, monoligated L-Pd(0) species, which are often the active catalysts.[3] This steric hindrance is a key feature that differentiates its mechanism from systems with less bulky ligands.

The catalytic cycle for a Buchwald-Hartwig amination reaction, a process for which this compound is exceptionally well-suited, is illustrated below. A crucial feature of the this compound-palladium system is that reductive elimination is often the rate-limiting step, a defining characteristic that distinguishes it from other ligands like BrettPhos where oxidative addition is typically the bottleneck.[4][5]

References

- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Preparation of RuPhos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of the RuPhos ligand (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). This compound is a highly effective and sterically hindered biarylmonophosphine ligand, widely employed in palladium-catalyzed cross-coupling reactions due to its ability to facilitate challenging transformations, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This document outlines a detailed, two-step synthetic protocol, adapted from established procedures for analogous biarylphosphine ligands.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a key biphenyl (B1667301) intermediate, 2-bromo-2',6'-diisopropoxybiphenyl. This is followed by a phosphination step, where the biphenyl intermediate is reacted with dicyclohexylphosphine (B1630591) to yield the final this compound ligand.

Caption: Synthetic pathway for the this compound ligand.

Experimental Protocols

The following protocols are adapted from established synthetic methods for analogous biarylphosphine ligands and are presented as a robust route for the preparation of this compound.

Step 1: Synthesis of 2-Bromo-2',6'-diisopropoxybiphenyl

This procedure details the formation of the key biphenyl intermediate.

Reaction Scheme:

Caption: Reaction scheme for 2-bromo-2',6'-diisopropoxybiphenyl synthesis.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles |

| 1,3-Diisopropoxybenzene | 194.27 g/mol | (To be calculated) | (1.1 eq) |

| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | (To be calculated) | (1.1 eq) |

| 2-Bromoiodobenzene | 282.90 g/mol | (To be calculated) | (1.0 eq) |

| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 g/mol | (To be calculated) | - |

| Diethyl ether | 74.12 g/mol | (To be calculated) | - |

| Saturated aq. NH₄Cl | 53.49 g/mol | (To be calculated) | - |

| Brine | - | (To be calculated) | - |

| Anhydrous MgSO₄ | 120.37 g/mol | (To be calculated) | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,3-diisopropoxybenzene (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.5 M solution in hexanes, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

In a separate flask, dissolve 2-bromoiodobenzene (1.0 equivalent) in anhydrous THF.

-

Cool the first reaction mixture back to 0 °C and slowly add the solution of 2-bromoiodobenzene.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford 2-bromo-2',6'-diisopropoxybiphenyl as a colorless oil or a white solid.

Expected Yield: 75-85%

Step 2: Phosphination to Yield this compound

This procedure describes the final step in the synthesis of the this compound ligand.

Reaction Scheme:

Caption: Reaction scheme for the phosphination step.

Materials and Reagents:

| Reagent/Material | Molecular Weight | Quantity | Moles |

| 2-Bromo-2',6'-diisopropoxybiphenyl | 349.26 g/mol | (To be calculated) | (1.0 eq) |

| n-Butyllithium (2.5 M in hexanes) | 64.06 g/mol | (To be calculated) | (1.1 eq) |

| Dicyclohexylphosphine chloride | 232.74 g/mol | (To be calculated) | (1.2 eq) |

| Tetrahydrofuran (THF), anhydrous | 72.11 g/mol | (To be calculated) | - |

| Degassed Methanol | 32.04 g/mol | (To be calculated) | - |

| Degassed Water | 18.02 g/mol | (To be calculated) | - |

| Diethyl ether | 74.12 g/mol | (To be calculated) | - |

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M solution in hexanes, 1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve dicyclohexylphosphine chloride (1.2 equivalents) in anhydrous THF.

-

Slowly add the solution of dicyclohexylphosphine chloride to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the product.

-

Quench the reaction by the slow addition of degassed methanol, followed by degassed water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with degassed water and then with degassed brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol (B145695) or isopropanol) or by column chromatography on silica gel under an inert atmosphere to yield this compound as a white solid.

Expected Yield: 80-90%

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (post-purification) |

| 1 | 2-Bromo-2',6'-diisopropoxybiphenyl | 1,3-Diisopropoxybenzene | n-BuLi, 2-Bromoiodobenzene | 75-85% | >98% (by GC-MS) |

| 2 | This compound | 2-Bromo-2',6'-diisopropoxybiphenyl | n-BuLi, Dicyclohexylphosphine chloride | 80-90% | >99% (by ³¹P NMR) |

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Dicyclohexylphosphine chloride is corrosive and moisture-sensitive.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This guide provides a detailed framework for the successful synthesis and preparation of the this compound ligand. Researchers are encouraged to consult relevant literature and safety data sheets before undertaking these procedures. The versatility and effectiveness of this compound in modern catalysis make its synthesis a valuable skill for professionals in chemical research and development.

An In-depth Technical Guide to RuPhos: Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers and key properties of RuPhos, a widely utilized bulky phosphine (B1218219) ligand in organic synthesis. Its application is particularly prominent in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules within the pharmaceutical and materials science sectors.

Chemical Identifiers of this compound

The following table summarizes the essential chemical identifiers for this compound, ensuring accurate identification and sourcing for experimental and developmental work.

| Identifier | Value | Reference(s) |

| CAS Number | 787618-22-8 | [1][2][3] |

| Synonyms | 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl | [1][3] |

| Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine | [1] | |

| Molecular Formula | C₃₀H₄₃O₂P | [1][2] |

| Molecular Weight | 466.64 g/mol | |

| PubChem CID | 16217985 | [1] |

| InChI | 1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3 | |

| InChIKey | MXFYYFVVIIWKFE-UHFFFAOYSA-N | |

| SMILES | CC(C)Oc1cccc(OC(C)C)c1-c2ccccc2P(C3CCCCC3)C4CCCCC4 |

Logical Relationship of this compound Identifiers

The following diagram illustrates the hierarchical relationship between the common name, systematic name, and various structural and database identifiers for this compound. This visualization aids in understanding how different identifiers relate to the same chemical entity.

Caption: Relationship between this compound common name, systematic name, and key chemical identifiers.

References

An In-depth Technical Guide to the Solubility and Stability of the RuPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a highly effective and widely utilized electron-rich biaryl monophosphine ligand in palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating nature facilitates challenging transformations crucial in pharmaceutical and materials science research. A thorough understanding of its solubility and stability is paramount for reaction optimization, process development, and safe handling. This technical guide provides a comprehensive overview of the solubility and stability of the this compound ligand, including qualitative and quantitative data, detailed experimental protocols for their determination, and an examination of its degradation pathways.

Introduction

Developed by the Buchwald group, this compound has become an indispensable tool for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. Its efficacy is particularly notable in challenging cross-coupling reactions involving sterically hindered substrates and unreactive aryl chlorides. The ligand's performance is intrinsically linked to its physicochemical properties, namely its solubility in various organic solvents and its stability under different reaction and storage conditions. This guide aims to provide researchers with the necessary technical information to effectively utilize and manage the this compound ligand.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | |

| CAS Number | 787618-22-8 | |

| Molecular Formula | C₃₀H₄₃O₂P | |

| Molecular Weight | 466.63 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 123-126 °C | [1] |

Solubility of this compound

The solubility of this compound is a critical factor for ensuring homogeneous reaction conditions, which directly impacts reaction kinetics and catalyst performance. While this compound is generally considered soluble in many common organic solvents, quantitative data is not widely published.

Qualitative Solubility

Based on its molecular structure, which features a large hydrophobic biphenyl (B1667301) backbone and bulky alkyl groups, this compound is expected to be soluble in a range of nonpolar and moderately polar organic solvents. It is reported to be slightly soluble in chloroform, DMSO, and methanol.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Toluene | 25 | Data not available | Gravimetric |

| Tetrahydrofuran (THF) | 25 | Data not available | Gravimetric |

| Dioxane | 25 | Data not available | Gravimetric |

| Dichloromethane (DCM) | 25 | Data not available | Gravimetric |

| Acetonitrile | 25 | Data not available | Gravimetric |

| Dimethylformamide (DMF) | 25 | Data not available | Gravimetric |

| n-Heptane | 25 | Data not available | Gravimetric |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a procedure for determining the solubility of this compound in an organic solvent at a specific temperature, adapted for air-sensitive compounds.

Materials:

-

This compound ligand

-

Anhydrous solvent of choice (deoxygenated)

-

Schlenk flask or glovebox

-

Inert gas (Argon or Nitrogen)

-

Thermostatically controlled shaker or stir plate

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. All manipulations of the this compound ligand and solvents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the deoxygenated solvent in a Schlenk flask.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or on a stir plate at the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a gas-tight syringe fitted with a syringe filter.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Remove the solvent under reduced pressure and then dry the vial in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of the aliquot taken (L))

Workflow for Solubility Determination

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in catalytic reactions. The primary degradation pathway for phosphine (B1218219) ligands is oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This compound is known to be air-sensitive, and its palladium precatalysts are generally more stable.

Oxidative Stability

This compound can be oxidized by atmospheric oxygen to form this compound-oxide. This oxidation can be accelerated by light and elevated temperatures. The formation of the phosphine oxide can significantly impact catalytic activity, as the oxide does not possess the same coordinating properties as the phosphine.

Storage Recommendations: To minimize oxidation, this compound should be stored at 4°C under an inert atmosphere (argon or nitrogen) and protected from light.

Thermal Stability

The thermal stability of this compound and its precatalysts is important for reactions conducted at elevated temperatures.

| Compound | Melting/Decomposition Point (°C) |

| This compound | 123-126 |

| This compound Pd G2 | 195-197 |

| This compound Pd G3 | 188-196 (decomposition) |

The decomposition of the palladium precatalysts at higher temperatures involves complex pathways that may include ligand degradation and palladium metal precipitation.

Experimental Protocols for Stability Assessment

³¹P NMR is a powerful technique for monitoring the oxidation of phosphine ligands, as the chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., C₆D₆ or THF-d₈) in an NMR tube under an inert atmosphere.

-

Initial Spectrum: Acquire an initial ³¹P{¹H} NMR spectrum. The signal for this compound should appear in the typical range for trialkylarylphosphines.

-

Exposure to Air: Introduce a controlled amount of air into the NMR tube or expose the solution to ambient conditions.

-

Time-Course Monitoring: Acquire ³¹P{¹H} NMR spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the intensity of the this compound signal and the appearance and increase in the intensity of the this compound-oxide signal, which will appear at a downfield chemical shift. The percentage of oxidation can be quantified by integrating the respective signals.

Workflow for ³¹P NMR Stability Study

References

The Role of RuPhos in Buchwald-Hartwig Amination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction has proven indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a prevalent structural motif. The evolution of this palladium-catalyzed cross-coupling reaction has been intrinsically linked to the development of sophisticated phosphine (B1218219) ligands that modulate the reactivity and stability of the palladium center. Among these, 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, commonly known as RuPhos, has emerged as a particularly effective ligand, especially for the coupling of challenging substrates such as secondary amines and sterically hindered aryl halides.

This technical guide provides an in-depth exploration of the key features of Buchwald-Hartwig amination reactions utilizing the this compound ligand. It will delve into the mechanistic nuances imparted by this compound, present quantitative data on its performance across a range of substrates, and provide detailed experimental protocols to facilitate its application in a laboratory setting.

Core Concepts: The this compound Advantage

The efficacy of this compound in the Buchwald-Hartwig amination can be attributed to its unique structural and electronic properties. As a bulky, electron-rich dialkylbiaryl phosphine ligand, this compound plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Theoretical and experimental studies have revealed that for palladium complexes bearing this compound, the rate-limiting step of the catalytic cycle is often the reductive elimination step.[1][2] This is in contrast to some other bulky phosphine ligands where oxidative addition is rate-determining. The steric bulk of the dicyclohexylphosphino group and the diisopropoxybiphenyl backbone of this compound promotes the formation of a coordinatively unsaturated L-Pd(0) species, which readily undergoes oxidative addition with the aryl halide. The electron-donating nature of the ligand facilitates this step. Subsequently, the steric pressure exerted by the ligand promotes the C-N bond-forming reductive elimination from the palladium(II) intermediate, leading to the desired arylamine product and regeneration of the active catalyst.[2] This feature makes this compound particularly well-suited for the coupling of secondary amines, which can be sterically demanding.[2][3]

Quantitative Data: Substrate Scope and Reaction Yields

The versatility of the this compound ligand is demonstrated by its successful application in the coupling of a wide array of aryl and heteroaryl halides with various secondary amines. The following tables summarize the quantitative yields obtained in representative Buchwald-Hartwig amination reactions employing a palladium/RuPhos catalytic system.

Table 1: Coupling of Aryl Chlorides with Various Secondary Amines[4]

| Aryl Chloride | Secondary Amine | Product | Yield (%) |

| Chlorobenzene | Diphenylamine | N,N-Diphenylaniline | >99 |

| Chlorobenzene | N-Methylaniline | N-Methyl-N-phenylaniline | >99 |

| Chlorobenzene | Morpholine | 4-Phenylmorpholine | 98 |

| Chlorobenzene | Di-n-butylamine | N,N-Di-n-butylaniline | 95 |

| 2-Chlorotoluene | Diphenylamine | N,N-Diphenyl-2-methylaniline | 97 |

| 2-Chlorotoluene | N-Methylaniline | N,2-Dimethyl-N-phenylaniline | >99 |

| 2-Chlorotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 95 |

| 4-Chlorobenzonitrile | N-Methylaniline | 4-(Methyl(phenyl)amino)benzonitrile | >99 |

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% this compound, 1.2 equiv. NaOtBu, neat, 110 °C, 12 h, in air.[4]

Table 2: Coupling of Aryl Bromides with Various Secondary Amines[4]

| Aryl Bromide | Secondary Amine | Product | Yield (%) |

| Bromobenzene | Diphenylamine | N,N-Diphenylaniline | >99 |

| Bromobenzene | N-Methylaniline | N-Methyl-N-phenylaniline | >99 |

| Bromobenzene | Morpholine | 4-Phenylmorpholine | >99 |

| 2-Bromotoluene | Diphenylamine | N,N-Diphenyl-2-methylaniline | 95 |

| 2-Bromotoluene | N-Methylaniline | N,2-Dimethyl-N-phenylaniline | >99 |

| 2-Bromotoluene | Morpholine | 4-(2-Methylphenyl)morpholine | 90 |

| 4-Bromobenzonitrile | N-Methylaniline | 4-(Methyl(phenyl)amino)benzonitrile | >99 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | N-Methyl-N-(4-(trifluoromethyl)phenyl)aniline | >99 |

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% this compound, 1.2 equiv. NaOtBu, neat, 110 °C, 12 h, in air.[4]

Table 3: Coupling of Heteroaryl Halides with Secondary Amines[4]

| Heteroaryl Halide | Secondary Amine | Product | Yield (%) |

| 2-Chloropyridine | Diphenylamine | N,N-Diphenylpyridin-2-amine | 90 |

| 2-Chloropyridine | N-Methylaniline | N-Methyl-N-phenylpyridin-2-amine | 98 |

| 2-Chloropyridine | Morpholine | 4-(Pyridin-2-yl)morpholine | 96 |

| 3-Bromopyridine | N-Methylaniline | N-Methyl-N-phenylpyridin-3-amine | >99 |

| 2-Bromothiophene | N-Methylaniline | N-Methyl-N-phenylthiophen-2-amine | >99 |

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% this compound, 1.2 equiv. NaOtBu, neat, 110 °C, 12 h, in air.[4]

Experimental Protocols

The following are detailed methodologies for performing a Buchwald-Hartwig amination using a this compound-based catalytic system.

General Procedure for Solvent-Free Amination of Aryl/Heteroaryl Halides with Secondary Amines[4]

This protocol is adapted from the work of Topchiy, et al. and is suitable for a broad range of substrates.[4]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Sodium tert-butoxide (NaOtBu)

-

Aryl or heteroaryl halide (1.05 mmol)

-

Secondary amine (1.0 mmol)

-

Screw-cap vial equipped with a magnetic stir bar

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

To a screw-cap vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.05 mmol), the secondary amine (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and powdered NaOtBu (1.2 mmol).

-

Seal the vial and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12 hours.

-

After the reaction is complete, cool the vial to room temperature.

-

Dissolve the reaction mixture in a 1:1 mixture of CH₂Cl₂ and H₂O.

-

Separate the organic phase, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column to obtain the desired arylamine.

General Procedure for Amination using a this compound Palladacycle Precatalyst

Modern applications of the Buchwald-Hartwig amination often utilize well-defined palladium precatalysts, such as this compound Pd G3, which offer improved stability, activity, and reproducibility.

Materials:

-

This compound Pd G3 precatalyst

-

Aryl halide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (B28343) or dioxane (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the this compound Pd G3 precatalyst (typically 0.5-2 mol%), the aryl halide (1.0 mmol), and the sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the anhydrous solvent (5 mL) followed by the secondary amine (1.2 mmol) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for a Typical Buchwald-Hartwig Amination

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

An In-depth Technical Guide to the Role of RuPhos in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The evolution of this powerful reaction has been intrinsically linked to the development of sophisticated catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands. Among these, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand, significantly expanding the scope and utility of the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the role of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications in complex molecular synthesis.

The Core of Catalysis: Understanding this compound's Function

This compound is a member of the Buchwald family of biarylphosphine ligands, characterized by a sterically hindered and electron-rich phosphorus center. This unique structure imparts several key advantages to the palladium catalyst in the Suzuki-Miyaura coupling. The bulky dicyclohexylphosphino and diisopropoxybiphenyl groups promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step, particularly with challenging substrates like aryl chlorides.[1] Furthermore, the electron-donating nature of this compound enhances the rate of reductive elimination, the final step in the catalytic cycle that forms the desired carbon-carbon bond.

The steric and electronic properties of this compound have a profound impact on the outcome of the cross-coupling reaction, demonstrating high catalytic activity for Suzuki-Miyaura cross-couplings of tosylated olefins and for reactions involving sterically hindered substrates.[2][3]

Performance and Substrate Scope: A Quantitative Analysis

The efficacy of this compound in Suzuki-Miyaura coupling is evident in its broad substrate scope and the high yields achieved across a range of coupling partners. The following tables summarize the performance of this compound with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Potassium Furan-2-yltrifluoroborate using a Pd(OAc)₂/RuPhos Catalyst System [4]

| Entry | Aryl Chloride | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 91 |

| 2 | 4'-Chloroacetophenone | 95 |

| 3 | Methyl 4-chlorobenzoate | 93 |

| 4 | 2-Chlorotoluene | 85 |

| 5 | 1-Chloro-4-methoxybenzene | 88 |

| 6 | 1-Chloro-2,4-dimethylbenzene | 90 |

Reaction Conditions: 0.25 mmol aryl chloride, 0.26 mmol potassium furan-2-yltrifluoroborate, 3 mol % Pd(OAc)₂, 6 mol % this compound, 2 equiv Na₂CO₃, ethanol, 85 °C, 12 h.[5]

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Potassium Heteroaryltrifluoroborates using a Pd(OAc)₂/RuPhos Catalyst System [4][5]

| Entry | Heteroaryl Halide | Heteroaryltrifluoroborate | Yield (%) |

| 1 | 2-Chloropyridine | Furan-2-yl | 55 |

| 2 | 3-Bromopyridine | Thiophen-2-yl | 85 |

| 3 | 2-Bromo-5-methylpyridine | Furan-2-yl | 92 |

| 4 | 4-Chlorobenzonitrile | Benzothiophen-2-yl | 82 |

| 5 | 4-Chlorobenzonitrile | Benzofuran-2-yl | 92 |

Reaction Conditions: 0.25 mmol aryl halide, 0.26 mmol heteroaryltrifluoroborate, 3 mol % Pd(OAc)₂, 6 mol % this compound, 2 equiv Na₂CO₃, ethanol, 85 °C, 12 h.[4][5]

Table 3: Comparison of this compound with Other Ligands in the Suzuki-Miyaura Coupling of 3-Bromo-1,2,4-oxadiazole with Phenylboronic Acid [6]

| Entry | Ligand/Precatalyst | Solvent System | Yield (%) |

| 1 | Pd(PPh₃)₄ | 1,4-dioxane:H₂O | Low |

| 2 | SPhos | 1,4-dioxane:H₂O (4:1) | 54 |

| 3 | XPhos Pd G2 | 1,4-dioxane:H₂O (4:1) | 81 |

| 4 | This compound Pd G4 | 1,4-dioxane:H₂O (4:1) | 87 |

| 5 | XPhos Pd G3 | 1,4-dioxane:H₂O (4:1) | 68 |

| 6 | PdCl₂(dppf)·CH₂Cl₂ | 1,4-dioxane:H₂O | Low |

| 7 | Pd₂(dba)₃ | 1,4-dioxane:H₂O | Low |

Reaction Conditions: Optimization of the reaction conditions for the coupling of a heteroaryl bromide with phenylboronic acid.[6]

The Catalytic Cycle in Action

The Suzuki-Miyaura coupling reaction catalyzed by a palladium-RuPhos complex proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. benchchem.com [benchchem.com]

- 2. Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles | Semantic Scholar [semanticscholar.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Influence of RuPhos: A Technical Guide to its Steric and Electronic Effects in Catalysis

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in optimizing catalytic cross-coupling reactions. Among the pantheon of bulky electron-rich phosphine (B1218219) ligands, RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a powerhouse, particularly in palladium-catalyzed transformations. This technical guide delves into the core steric and electronic properties of this compound, providing a comprehensive understanding of its role in enhancing catalytic activity and selectivity.

Structural and Steric Properties: A Tale of Two Rings

The defining characteristic of this compound is its biaryl backbone, which, in conjunction with the bulky dicyclohexylphosphino group, creates a unique steric profile. This steric hindrance is crucial in promoting the desired catalytic steps while suppressing unwanted side reactions.

Crystal Structure and Key Geometric Parameters

The solid-state structure of the free this compound ligand has been elucidated, revealing a triclinic crystal cell containing two independent molecules.[1][2][3] This structural information provides precise data on bond lengths and angles, which are fundamental to understanding its steric bulk.

| Parameter | Value (Molecule A) | Value (Molecule B) | Comparison Ligand (Value) |

| Bond Lengths (Å) | |||

| P—CAr | 1.848(2) | 1.848(2) | PPh3: comparable[1] |

| P—CCy | 1.876(2) | 1.877(2) | PCy3: comparable[1] |

| CBiaryl—CBiaryl | 1.495(2) | 1.499(2) | |

| Bond Angles (°) | |||

| Cy—P—Cy | 106.07(8) | 105.46(8) | |

| CAr—P—CCy (1) | 97.03(8) | 97.03(8) | |

| CAr—P—CCy (2) | 101.86(8) | 101.86(8) | |

| Torsional Angles (°) | |||

| CBiaryl—CBiaryl | 97.6(2) | 105.8(2) |

Table 1: Selected geometric parameters of the two independent molecules of this compound in the crystal structure. Data sourced from reference[1].

The Tolman Cone Angle: Quantifying Steric Bulk

A key metric for quantifying the steric footprint of a phosphine ligand is the Tolman cone angle (θ). For the free this compound ligand, the computed Tolman cone angle is 201.54°.[1] This value is significantly larger than that of common phosphine ligands like triphenylphosphine (B44618) (PPh3, 145°) and tricyclohexylphosphine (B42057) (PCy3, 170°), highlighting the substantial steric bulk of this compound.[1] Upon coordination to a palladium center, the cone angle of this compound is slightly reduced to 198.07°.[1]

This large cone angle is a direct consequence of the sterically demanding biaryl substituent.[1] It is this steric hindrance that is thought to contribute to its high catalytic activity, particularly in reactions involving sterically hindered substrates.[1][4]

Electronic Effects: A Subtle but Significant Contributor

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center, are critical in influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The Tolman Electronic Parameter (TEP)

There is an inverse correlation between the cone angle and the proportion of s-character in the phosphorus lone pair.[1] A larger cone angle, as seen in this compound, implies a lower s-character in the lone pair, which in turn suggests that this compound is a less powerful electron donor compared to a ligand with a smaller cone angle.[1] This has significant mechanistic implications.

Mechanistic Implications of Electronic Properties

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the phosphine ligand can determine the rate-limiting step. For instance, in the Buchwald-Hartwig amination, computational studies have shown that for the Pd-RuPhos catalytic system, the rate-limiting step is often reductive elimination.[5][6] This is in contrast to the more sterically hindered and more electron-donating ligand, BrettPhos, where oxidative addition is typically rate-limiting.[5][6] The comparatively lower electron-donating ability of this compound makes the final C-N bond-forming reductive elimination step from the palladium(II) intermediate more challenging, and thus, often the slowest step in the catalytic cycle.[1][5]

Application in Catalysis: The Buchwald-Hartwig Amination

The steric and electronic properties of this compound make it an exceptional ligand for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.

Catalytic Cycle of Buchwald-Hartwig Amination with Pd-RuPhos

The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a Pd-RuPhos complex involves three key steps: oxidative addition, deprotonation, and reductive elimination.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary Investigations of RuPhos in New Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of the bulky phosphine (B1218219) ligand, RuPhos, in a variety of palladium-catalyzed cross-coupling reactions. While well-established in Suzuki-Miyaura and Buchwald-Hartwig aminations, this document also explores preliminary investigations into its utility in other modern synthetic transformations, including Negishi and C-S cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to facilitate the adoption and further exploration of this compound in research and development settings.

Established Applications of this compound in Cross-Coupling Reactions

This compound (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a commercially available, air- and moisture-stable biarylphosphine ligand that has demonstrated high activity in various palladium-catalyzed cross-coupling reactions.[1] Its bulky and electron-rich nature facilitates challenging transformations, particularly with sterically hindered substrates and heteroaryl compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of this compound in conjunction with a palladium source, often as the preformed this compound Pd G4 catalyst, has enabled the efficient coupling of a wide range of substrates, including challenging heteroaryl chlorides and sterically demanding aryl halides.[2][3]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (B1293197) | Phenylboronic acid | This compound Pd G4 | 0.05 | K₂CO₃ | Dioxane/Water (4:1) | 100 | 2 | 92 | [2] |

| 2 | 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole | 4-Methoxyphenylboronic acid | This compound Pd G4 | 0.05 | K₂CO₃ | Dioxane/Water (4:1) | 100 | 2 | 85 | [2] |

| 3 | 2-chloro-m-xylene | p-tolylboronic acid | Pd(OAc)₂ / this compound | 0.025 | K₂CO₃ | iPrOH/H₂O (1/5) | 60 | 12 | 93 | [4] |

| 4 | 2-chloropyridine | 4-(trifluoromethyl)phenylboronic acid | PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 0.1 | K₃PO₄ | Toluene | 100 | 6 | 95 | [5] |

| 5 | (Hetero)aryl bromides | Secondary alkyltrifluoroborates | Pd(OAc)₂ / this compound | 2 | K₂CO₃ | Toluene/Water | 120 (µW) | 0.25 | up to 95 | [6] |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole with Phenylboronic Acid [2]

-

To a reaction vessel, add 2-(3-bromophenyl)-5-methyl-1,3,4-oxadiazole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Add this compound Pd G4 (0.05 mol%).

-

Add dioxane and water in a 4:1 ratio.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring the reaction progress by TLC or LCMS.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This compound is a highly effective ligand for the palladium-catalyzed formation of C-N bonds, particularly in the coupling of secondary amines with aryl and heteroaryl halides.[1][7] The bulky nature of this compound is thought to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for these substrates.[8][9]

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | 3-bromo-2-aminopyridine | Morpholine (B109124) | This compound Precatalyst | 2 | LiHMDS | Dioxane | 100 | 16 | 83 | [10] |

| 2 | 4-chlorotoluene | Morpholine | Pd₂(dba)₃ / this compound | 1.5 | NaOᵗBu | Toluene | reflux | 6 | 94 | [11] |

| 3 | 3,5-bis(trifluoromethyl)bromobenzene | 4-methoxyaniline | XPhos Pd G3 / XPhos | 2 | K₂CO₃ | Rapeseed Oil | 110 | 16 | 95 | [1] |

| 4 | Aryl Bromides | Diaryl, Alkyl-aryl, Dialkylamines | Pd(OAc)₂ / this compound | 2 | K₃PO₄ | Solvent-free | 100 | 1-4 | 50-99 | [11] |

| 5 | Aryl Chlorides | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | 0.5 / 2 | NaOᵗBu | Toluene | 100 | 24 | 68 | [12] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Morpholine [10]

-

In a glovebox, charge an oven-dried reaction tube with the this compound precatalyst (2 mol%).

-

Add 3-bromo-2-aminopyridine (1.0 eq) and a stir bar.

-

Add dioxane as the solvent.

-

Add morpholine (1.2 eq) followed by LiHMDS (1.0 M in THF, 2.2 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Emerging Applications of this compound

Preliminary investigations suggest that the utility of this compound extends beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions. The following sections detail its emerging applications in other important cross-coupling transformations.

Negishi Cross-Coupling

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation, particularly for constructing sterically hindered biaryls. This compound-based catalysts have been shown to be highly active in this transformation, enabling the coupling of challenging substrates at low catalyst loadings.[13][14]

Quantitative Data for Negishi Cross-Coupling

| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref. |

| 1 | 2-bromoanisole | p-tolylzinc chloride | Palladacycle precatalyst / L3 | 1 | THF | rt | 20 | 92 | [13] |

| 2 | Aryl Halides | Heteroarylzinc reagents | Palladacycle precatalyst / L3 | 1-2 | THF | rt-50 | 20-120 | 70-95 | [13] |

| 3 | β-halo α,β-unsaturated carbonyl | Monoorganozinc | Pd catalyst / this compound | - | THF | - | - | High | [14] |

Experimental Protocol: General Procedure for Negishi Cross-Coupling [13]

-

To an oven-dried vial equipped with a stir bar, add the palladacycle precatalyst and the this compound ligand.

-

Add the aryl halide and THF.

-

To this mixture, add the organozinc reagent (typically as a solution in THF).

-

Stir the reaction at the indicated temperature and monitor by GC or LCMS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the residue by flash chromatography.

Negishi Cross-Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.

Future Directions: this compound in Novel Catalytic Systems

While the application of this compound in the following areas is still in its nascent stages, the unique steric and electronic properties of the ligand suggest its potential for broader utility.

C-H Functionalization

Ruthenium-catalyzed C-H activation is a rapidly developing field that offers a more atom-economical approach to the synthesis of complex molecules.[15][16] While specific examples detailing the use of this compound as a ligand in ruthenium-catalyzed C-H activation are still emerging, its demonstrated efficacy in promoting challenging coupling reactions makes it an intriguing candidate for future investigations in this area. The bulky nature of this compound could play a crucial role in controlling regioselectivity and promoting difficult C-H activation steps.

Photoredox Dual Catalysis

The merger of photoredox catalysis with transition metal catalysis has opened up new frontiers in synthetic chemistry.[17][18] This dual catalytic approach allows for the generation of radical intermediates under mild conditions, which can then participate in cross-coupling reactions. While the direct application of this compound in a dual photoredox-palladium catalytic system is not yet widely reported, its robustness and ability to stabilize low-valent palladium species make it a promising ligand for exploration in such systems. Future work may involve investigating this compound in photoredox-mediated C-N, C-C, and C-S bond-forming reactions.

Conclusion

This compound has established itself as a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its utility in Negishi coupling is also well-documented. The success of this compound in these transformations, particularly with challenging substrates, underscores its potential for broader applications in organic synthesis. Preliminary investigations and the inherent properties of the ligand suggest that this compound could play a significant role in the advancement of emerging areas such as C-H functionalization and photoredox dual catalysis. Further research in these novel reaction systems is warranted and is expected to uncover new and powerful synthetic methodologies.

References

- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 15. Ruthenium-catalyzed coupling of α-carbonyl phosphoniums with sulfoxonium ylides via C–H activation/Wittig reaction sequences - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The photophysics of photoredox catalysis: a roadmap for catalyst design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using RuPhos Pd G3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocol for Suzuki-Miyaura coupling reactions utilizing the highly efficient RuPhos Pd G3 precatalyst. This third-generation Buchwald precatalyst offers numerous advantages, including high stability, low catalyst loadings, and broad substrate scope, making it an invaluable tool in modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of biaryls, vinylarenes, and polyenes from the reaction of organoboron compounds with organic halides or triflates.[2] The choice of catalyst is critical for the success of these transformations, and this compound Pd G3 has emerged as a versatile and robust precatalyst for a wide range of Suzuki coupling reactions.[1][4]

This compound Pd G3, or (2'-Amino-1,1'-biphenyl-2-yl)(methanesulfonato)palladium(II) dicyclohexyl(2',6'-diisopropoxy-1,1'-biphenyl-2-yl)phosphine, is an air- and moisture-stable solid that is highly soluble in common organic solvents.[3] Its key features include:

-

High Activity: Enables low catalyst loadings, typically in the range of 0.5-2 mol%.

-

Broad Substrate Scope: Effective for the coupling of a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[2]

-

Rapid Activation: Efficiently generates the active monoligated Pd(0) species under mild conditions.[2]

-

Reproducibility: As a well-defined precatalyst, it provides more consistent and reliable results compared to catalyst systems generated in situ.[2]

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The this compound Pd G3 precatalyst enters the catalytic cycle after activation to the active Pd(0) species.

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura coupling reactions catalyzed by this compound Pd G3 and similar this compound-based systems, demonstrating the broad substrate scope and high efficiency of the catalyst.

Table 1: Suzuki Coupling of Aryl/Heteroaryl Halides with Boronic Acids

| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | 2-Methylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 2 (Pd(OAc)₂/RuPhos) | 95 |

| 2 | 2-Chloropyridine | Potassium thiophene-2-trifluoroborate | Na₂CO₃ | n-Butanol | 100 | 2 | 3 (Pd(OAc)₂/RuPhos) | 65 |

| 3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 2 (Pd(OAc)₂/RuPhos) | 92 |

| 4 | 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 1 (this compound Pd G3) | >95 |

| 5 | 2-Bromopyridine | 3-Furylboronic acid | K₃PO₄ | THF | 60 | 4 | 2 (this compound Pd G3) | 88 |

| 6 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | 1.5 (this compound Pd G3) | 96 |

Data compiled from various sources, including reactions with in situ generated this compound catalysts and the G3 precatalyst.

Experimental Protocols

The following is a general and detailed protocol for a Suzuki-Miyaura coupling reaction using this compound Pd G3. This procedure can be adapted for a variety of substrates.

Materials

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or boronate ester (1.2–1.5 mmol, 1.2–1.5 equiv)

-

This compound Pd G3 (0.01–0.02 mmol, 1–2 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 mmol, 2.0–3.0 equiv)

-

Anhydrous solvent (e.g., dioxane, THF, toluene)

-

Degassed water (optional, but often beneficial)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

Experimental Workflow

Detailed Procedure

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), boronic acid or ester (1.2-1.5 mmol), base (2.0-3.0 mmol), and this compound Pd G3 (0.01-0.02 mmol).

-

Inert Atmosphere: Seal the vessel with a rubber septum and purge with a stream of nitrogen or argon for 5-10 minutes. An inert atmosphere is crucial to prevent catalyst deactivation.

-

Reagent Addition: If the aryl halide is a liquid, add it via syringe at this point. Subsequently, add the degassed solvent (e.g., 5-10 mL per mmol of aryl halide) and water (if using, typically a 10:1 organic solvent to water ratio) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper storage and handling of the precatalyst. Use fresh catalyst if necessary. |

| Poor quality reagents | Use pure, dry solvents and reagents. Ensure the boronic acid has not decomposed. | |

| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. | |

| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly. |

| Protodeboronation | Reaction temperature too high or reaction time too long | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. Consider using a milder base. |

Safety Information

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound Pd G3 and all other reagents before use.

-

Organic solvents are flammable and should be handled with care.

-

The reaction may build up pressure if heated in a sealed vessel. Ensure proper pressure relief.

By following these protocols and considering the provided data, researchers can effectively utilize this compound Pd G3 to achieve high yields and streamline the synthesis of a diverse range of biaryl compounds.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with RuPhos

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical industry and materials science due to its tolerance of a wide range of functional groups. Among the vast library of phosphine (B1218219) ligands developed for this reaction, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand, particularly for the coupling of secondary amines with aryl and heteroaryl halides.

This document provides a detailed experimental procedure for conducting a Buchwald-Hartwig amination using this compound, along with a summary of its substrate scope and a visual representation of the experimental workflow.

Data Presentation: Substrate Scope of this compound in Buchwald-Hartwig Amination

The following table summarizes the performance of the Pd(OAc)₂/RuPhos catalytic system in the solvent-free amination of various (hetero)aryl halides with secondary amines. The data demonstrates the high efficiency of this system, with excellent yields obtained for a diverse range of substrates.[1][2]

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | Chlorobenzene | Diphenylamine | N,N-Diphenylaniline | 99 |

| 2 | Chlorobenzene | N-Methylaniline | N-Methyl-N-phenylaniline | 98 |

| 3 | Chlorobenzene | Morpholine | 4-Phenylmorpholine | 99 |

| 4 | Chlorobenzene | N-Phenylpiperazine | 1-Phenyl-4-phenylpiperazine | 99 |

| 5 | Bromobenzene | Diphenylamine | N,N-Diphenylaniline | 99 |

| 6 | 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 99 |

| 7 | 2-Bromotoluene | Diphenylamine | N,N-Diphenyl-2-methylaniline | 97 |

| 8 | 2-Chlorotoluene | Morpholine | 4-(o-Tolyl)morpholine | 90 |

| 9 | 4-Chloroanisole | Diphenylamine | 4-Methoxy-N,N-diphenylaniline | 98 |

| 10 | 2-Bromopyridine | Morpholine | 4-(Pyridin-2-yl)morpholine | 95 |

Experimental Protocols

This section details a general procedure for the Buchwald-Hartwig amination of an aryl halide with a secondary amine using a this compound-based catalyst system under an inert atmosphere. The use of a pre-formed palladium precatalyst, such as this compound Pd G3, is often preferred for its air and moisture stability, and its ability to readily form the active catalytic species.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

This compound Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed toluene (B28343) (5 mL)

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Methodology:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the this compound Pd G3 precatalyst (0.02 mmol) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel.

-

Reaction Conditions: Seal the Schlenk tube or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.

-